molecular formula C17H20N4O3S B10954000 ethyl 2-{cyclopropyl[(2E)-3-(1-methyl-1H-pyrazol-4-yl)prop-2-enoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate

ethyl 2-{cyclopropyl[(2E)-3-(1-methyl-1H-pyrazol-4-yl)prop-2-enoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B10954000
M. Wt: 360.4 g/mol
InChI Key: QTBYLUBBEMYEIE-VMPITWQZSA-N
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Description

ETHYL 2-{CYCLOPROPYL[(E)-3-(1-METHYL-1H-PYRAZOL-4-YL)-2-PROPENOYL]AMINO}-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE is a complex organic compound that belongs to the class of heterocyclic compounds. It features a thiazole ring, a pyrazole moiety, and a cyclopropyl group, making it a molecule of interest in various fields of scientific research due to its unique structural properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-{CYCLOPROPYL[(E)-3-(1-METHYL-1H-PYRAZOL-4-YL)-2-PROPENOYL]AMINO}-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the pyrazole moiety and the cyclopropyl group. Common reagents used in these reactions include ethyl acetoacetate, hydrazine hydrate, and various cyclopropyl derivatives. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. The use of automated reactors and continuous flow systems can enhance the scalability of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-{CYCLOPROPYL[(E)-3-(1-METHYL-1H-PYRAZOL-4-YL)-2-PROPENOYL]AMINO}-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

ETHYL 2-{CYCLOPROPYL[(E)-3-(1-METHYL-1H-PYRAZOL-4-YL)-2-PROPENOYL]AMINO}-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ETHYL 2-{CYCLOPROPYL[(E)-3-(1-METHYL-1H-PYRAZOL-4-YL)-2-PROPENOYL]AMINO}-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ETHYL 2-{CYCLOPROPYL[(E)-3-(1-METHYL-1H-PYRAZOL-4-YL)-2-PROPENOYL]AMINO}-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE stands out due to its combination of a thiazole ring, a pyrazole moiety, and a cyclopropyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C17H20N4O3S

Molecular Weight

360.4 g/mol

IUPAC Name

ethyl 2-[cyclopropyl-[(E)-3-(1-methylpyrazol-4-yl)prop-2-enoyl]amino]-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C17H20N4O3S/c1-4-24-16(23)15-11(2)19-17(25-15)21(13-6-7-13)14(22)8-5-12-9-18-20(3)10-12/h5,8-10,13H,4,6-7H2,1-3H3/b8-5+

InChI Key

QTBYLUBBEMYEIE-VMPITWQZSA-N

Isomeric SMILES

CCOC(=O)C1=C(N=C(S1)N(C2CC2)C(=O)/C=C/C3=CN(N=C3)C)C

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)N(C2CC2)C(=O)C=CC3=CN(N=C3)C)C

Origin of Product

United States

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